molecular formula C21H24N4O5S B10988888 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

Cat. No.: B10988888
M. Wt: 444.5 g/mol
InChI Key: NXUXLRQRKFVTBP-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. Its systematic name is N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide . Phew! Let’s call it Compound X for simplicity.

Compound X belongs to the class of thiazole-containing compounds . Thiazoles are heterocyclic molecules containing a five-membered ring with sulfur and nitrogen atoms. Compound X has an intriguing structure, combining a thiazole ring with an imidazolidinone moiety.

Preparation Methods

Synthetic Routes: The synthesis of Compound X involves several steps

    Thiazole Formation: Start by cyclizing an appropriate precursor to form the 5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine core. Various methods exist for this step, including condensation reactions or cyclization of suitable precursors.

    Imidazolidinone Formation: Introduce the imidazolidinone group by reacting the thiazole intermediate with an appropriate reagent.

    Acetylation: Finally, acetylate the amine group to obtain Compound X.

Industrial Production: Industrial-scale production typically involves optimization of these synthetic steps, ensuring high yield and purity.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the imidazolidinone moiety may yield the corresponding amine.

    Substitution: Substitution reactions can modify the phenyl or other functional groups.

Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

Compound X finds applications in diverse fields:

    Medicine: Investigate its potential as a drug candidate. Does it exhibit antimicrobial, anti-inflammatory, or anticancer properties?

    Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

    Industry: Could it serve as a precursor for specialty chemicals or materials?

Mechanism of Action

The precise mechanism remains an active area of research. we know that Compound X interacts with specific molecular targets, affecting cellular processes. Further studies are needed to unravel its exact mode of action.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of thiazole and imidazolidinone motifs. Similar compounds include 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine and N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-N2-(2-hydroxybutyl)-N2-phenylglycinamide.

Properties

Molecular Formula

C21H24N4O5S

Molecular Weight

444.5 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C21H24N4O5S/c1-29-15-7-6-12(10-16(15)30-2)8-9-25-19(27)14(23-21(25)28)11-18(26)24-20-22-13-4-3-5-17(13)31-20/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,23,28)(H,22,24,26)

InChI Key

NXUXLRQRKFVTBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NC3=NC4=C(S3)CCC4)OC

Origin of Product

United States

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